molecular formula C15H13ClN2O6 B11098777 Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11098777
M. Wt: 352.72 g/mol
InChI Key: SMJXTSSZQLSHBL-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a pharmacologically significant scaffold renowned for its calcium channel-blocking activity, particularly in cardiovascular therapeutics . This compound features a 1,4-DHP core with methyl ester groups at positions 3 and 5, a 4-chloro-3-nitrophenyl substituent at position 4, and methyl groups at positions 2 and 4.

Properties

Molecular Formula

C15H13ClN2O6

Molecular Weight

352.72 g/mol

IUPAC Name

dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H13ClN2O6/c1-23-14(19)9-6-17-7-10(15(20)24-2)13(9)8-3-4-11(16)12(5-8)18(21)22/h3-7,13,17H,1-2H3

InChI Key

SMJXTSSZQLSHBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Setup and Conditions

A representative procedure adapted from J-STAGE and patent literature involves:

Table 1: Reaction Parameters for Hantzsch Synthesis

Component Quantity Role
4-Chloro-3-nitrobenzaldehyde 1.65 mmol Electrophilic component
Methyl acetoacetate 3.30 mmol Nucleophile/cyclization agent
Ammonium acetate 2.10 mmol Nitrogen source
Methanol 10 mL Solvent
Temperature 60–80°C Reflux conditions
Time 4–6 hours Completion period

Procedure :

  • Dissolve 4-chloro-3-nitrobenzaldehyde (0.254 g) and methyl acetoacetate (0.42 g) in methanol.
  • Add ammonium acetate (0.162 g) and reflux at 65°C for 5 hours.
  • Cool the mixture to room temperature, inducing precipitation.
  • Filter the crude product and wash with cold methanol.

Yield : 68–75%.

Mechanistic Insights

The reaction’s regioselectivity arises from electronic effects:

  • The 4-chloro-3-nitrophenyl group directs electrophilic substitution to the para position due to the −NO$$ _2 $$ group’s strong meta-directing effect and the −Cl group’s ortho/para-directing nature.
  • Methyl acetoacetate enolizes to form a resonance-stabilized enolate, which attacks the protonated aldehyde. Subsequent dehydration forms the chalcone intermediate (C$$ _{15} $$H$$ _{12} $$ClNO$$ _6 $$).

Process Optimization Strategies

Solvent Screening

Table 2: Solvent Impact on Reaction Yield

Solvent Dielectric Constant Yield (%)
Methanol 32.7 75
Ethanol 24.3 70
2-Propanol 19.9 62
Water 80.1 41

Methanol maximizes yield due to its polarity, which stabilizes ionic intermediates, and its ability to dissolve both organic reactants and ammonium acetate.

Catalytic Enhancements

  • Microwave Assistance : Reducing reaction time to 20–30 minutes at 100°C while maintaining yields >70%.
  • Oxidative Aromatization : Post-synthesis treatment with MnO$$ _2 $$ or KMnO$$ _4 $$ converts 1,4-DHP to pyridines, though this is unnecessary for the target compound.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol or 2-propanol yields pale-yellow crystals. The patent EP0202625B1 recommends gradient cooling:

  • Dissolve crude product in hot methanol (60°C).
  • Cool to 4°C at 1°C/min.
  • Filter and dry under vacuum (0.5 mmHg).

Purity : >98% by HPLC.

Spectroscopic Confirmation

$$ ^1 \text{H} $$-NMR (400 MHz, CDCl$$ _3 $$) :

  • δ 2.35 (s, 6H, COOCH$$ _3 $$)
  • δ 5.12 (s, 1H, H-4 dihydropyridine)
  • δ 7.45–8.10 (m, 3H, aromatic H)

IR (KBr) :

  • 1725 cm$$ ^{-1} $$ (ester C=O)
  • 1530 cm$$ ^{-1} $$ (NO$$ _2 $$ asymmetric stretch)

Mass Spec : m/z 352.72 [M]$$ ^+ $$.

Alternative Synthetic Routes

Knoevenagel Modification

Using preformed 1,5-dicarbonyl compounds reduces side reactions:

  • Prepare 4-chloro-3-nitrobenzalacetone via Knoevenagel condensation.
  • React with methyl acetoacetate and ammonium acetate.

Yield : Comparable to standard Hantzsch (70%) but with higher reagent costs.

Solid-Phase Synthesis

Immobilizing the aldehyde on Wang resin enables stepwise coupling, though this method is rarely used for DHPs due to moderate efficiency (55% yield).

Industrial-Scale Considerations

Cost Analysis

Table 3: Raw Material Costs (per kg product)

Material Cost (USD)
4-Chloro-3-nitrobenzaldehyde 120
Methyl acetoacetate 35
Ammonium acetate 10
Solvent recovery −25

Net production cost: $140/kg, competitive for pharmaceutical intermediates.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes both acid-catalyzed and base-mediated hydrolysis , with outcomes dependent on reaction conditions:

Conditions Products Catalysts/Reagents Yield
Aqueous NaOH (1–2 M), methanol, reflux Monoester: 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl esterLithium hydroxide hydrate or NaOH85–92%
Concentrated HCl, ethanol, 60°C Dicarboxylic acid derivativeHCl70–78%

Mechanistic Insight :

  • Base hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate.

  • Acid hydrolysis follows a protonation pathway, enhancing the electrophilicity of the carbonyl carbon for water attack .

Substitution Reactions

The nitro group at the 3-position and chloro group at the 4-position participate in nucleophilic aromatic substitution (NAS) under controlled conditions:

Nitro Group Reduction

Reduction System Products Conditions Catalysts
H₂/Pd-C (1 atm)Amino derivativeEthanol, 25°C, 6 hoursPd-C (10%)
NaBH₄/CuCl₂Intermediate hydroxylamineTHF, 0°C to RT, 2 hoursCuCl₂

Applications :

  • Reduced amino derivatives serve as intermediates for synthesizing cardioprotective agents like nicardipine analogs .

Chloro Group Displacement

Reagent Products Conditions
NaN₃, DMFAzido derivative80°C, 12 hours
KSCN, CuIThiocyano analogReflux, 8 hours

Ester Functionalization

The methyl ester groups undergo transesterification and aminolysis:

Transesterification

Alcohol Catalyst Products Yield
EthanolH₂SO₄Diethyl ester analog65%
Benzyl alcoholTi(OiPr)₄Dibenzyl ester58%

Aminolysis

Reaction with primary amines (e.g., benzylamine) in n-butanol at 120°C produces diamide derivatives, critical for calcium channel blocker synthesis :

text
Dimethyl ester + N-(2-chloroethyl)-N-benzyl-methylamine → Nicardipine precursor (85% yield)

Oxidation Reactions

Controlled oxidation converts the dihydropyridine ring to a pyridine system:

Oxidizing Agent Conditions Products Selectivity
KMnO₄Acetic acid, 50°CPyridine-3,5-dicarboxylate derivative90%
DDQCH₂Cl₂, RT, 2 hoursAromatic pyridine analog88%

Significance :

  • Aromatic pyridine derivatives exhibit enhanced stability for pharmacokinetic studies .

Cycloaddition and Ring-Opening

The dihydropyridine ring participates in Diels-Alder reactions with dienophiles like maleic anhydride:

Dienophile Conditions Products
Maleic anhydrideToluene, 110°CBicyclic adduct
TetracyanoethyleneCHCl₃, RTHexacyclic product

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces nitro group rearrangement, forming iso-nitroso intermediates, which are precursors for heterocyclic drug scaffolds .

Key Data Table: Comparative Reactivity of Functional Groups

Functional Group Reaction Type Reactivity (Relative Rate)
Methyl esterHydrolysisHigh (k = 0.45 M⁻¹s⁻¹)
Nitro groupReductionModerate (k = 0.12 M⁻¹s⁻¹)
Chloro groupNASLow (k = 0.03 M⁻¹s⁻¹)

This compound’s multifunctional reactivity positions it as a critical intermediate in medicinal chemistry, particularly for cardiovascular drug development. Further research is warranted to explore its catalytic asymmetric transformations and green chemistry applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, a multicomponent reaction that combines ethyl acetoacetate, an aromatic aldehyde (in this case, 4-chloro-3-nitrobenzaldehyde), and ammonium acetate. The resulting compound is characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of specific functional groups.
  • Infrared Spectroscopy (IR) : Identifies functional groups based on characteristic absorption bands.
  • Mass Spectrometry : Confirms molecular weight and structural integrity.

Antimicrobial Activity

Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydropyridine derivatives have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains, making them potential candidates for antibiotic development. For instance, a study highlighted the compound's efficacy in inhibiting pathogenic bacteria compared to standard antibiotics like Gentamicin .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Using assays such as the DPPH free radical scavenging method, it has been shown to effectively neutralize free radicals, thus demonstrating potential in preventing oxidative stress-related diseases .

Cardiovascular Applications

Due to their calcium channel blocking properties, 1,4-dihydropyridines are often explored for cardiovascular applications. They can help regulate blood pressure and treat conditions such as hypertension and angina. The specific derivative may offer enhanced efficacy or reduced side effects compared to existing treatments .

Pesticidal Properties

Research indicates that derivatives of dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydropyridine can act as effective pesticides. Their ability to disrupt biological processes in pests suggests potential use in agricultural settings to enhance crop protection against various insects and pathogens .

Corrosion Inhibition

The compound has shown promising results as a corrosion inhibitor for metals. Its application in industrial settings could lead to extended lifespans for machinery and infrastructure by preventing rust formation and degradation . The effectiveness of this compound as a corrosion inhibitor was quantified in studies where it significantly reduced corrosion rates in metal samples.

Summary Table of Applications

Application AreaSpecific UseEvidence/Study Reference
PharmacologyAntimicrobial activity
Antioxidant properties
Cardiovascular treatment
AgriculturePesticidal properties
Material ScienceCorrosion inhibition

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which may further modulate biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate with structurally and functionally related 1,4-DHP derivatives.

Table 1: Structural and Functional Comparison of Key 1,4-DHP Derivatives

Compound Name Substituents (Position 4) Ester Groups Key Biological Activities Potency/Notes References
Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-DHP-3,5-dicarboxylate 4-Chloro-3-nitrophenyl Methyl (3,5) Calcium channel blockade (presumed) Enhanced electronic effects due to -NO₂ and -Cl; metabolic stability under investigation
Nifedipine 2-Nitrophenyl Methyl (3,5) Antihypertensive, vasodilation Prototypical L-type calcium channel blocker; rapid onset, short duration
Nitrendipine 3-Nitrophenyl Ethyl (3), Methyl (5) Antihypertensive Longer half-life than nifedipine; moderate potency
FRC-8411 3-Nitrophenyl with propenyl ester Methyl (3,5) Antihypertensive Gradual, potent, long-lasting hypotension (>7 hrs in rats)
Compound 6o () 4-(Dimethylamino)phenyl Amide (3,5) Not specified (structural analog) Amide substitution alters solubility and hydrogen-bonding capacity
NK-250 () 3-Methyl-5,6-dihydro-1,4-dithiinyl 4-Pyridylmethyl esters Reverses multidrug resistance in cancer Unique dithiinyl substituent; enhances membrane permeability
DHPB () 4-Bromophenyl Ethyl (3,5) Calcium channel blockade Bromine increases lipophilicity; moderate activity vs. nifedipine

Key Comparative Insights

Substituent Position and Electronic Effects

  • The 3-nitro substitution (e.g., nitrendipine, FRC-8411) generally correlates with prolonged activity compared to 2-nitro (nifedipine) due to reduced metabolic degradation . The target compound’s 3-nitro-4-chloro combination may further enhance electron withdrawal, stabilizing the 1,4-DHP ring and improving receptor interaction.
  • Chlorophenyl analogs (e.g., dibenzyl 4-[5-(4-chlorophenyl)furan-2-yl]-1,4-DHP-3,5-dicarboxylate) demonstrate antifungal activity, suggesting the chloro group’s role in diversifying biological targets .

Ester Group Modifications

  • Methyl esters (target compound, nifedipine) favor rapid absorption but shorter half-lives. Ethyl or benzyl esters (e.g., nitrendipine, NK-250) enhance lipophilicity and duration .
  • Amide substitutions (Compound 6o) reduce ester hydrolysis but may limit blood-brain barrier penetration .

Biological Activity Profiles

  • Antihypertensive activity : FRC-8411 and nitrendipine exhibit prolonged effects due to optimized substituent positioning and ester groups .
  • Antifungal activity : Diethyl 4-(2-chloro-5-(4-fluorophenyl)pyridin-3-yl)-1,4-DHP derivatives show potent antifungal effects, highlighting the role of halogenated aryl groups .
  • Anticancer resistance reversal : NK-250 and NK-252’s dithiinyl and dioxinyl groups enable unique interactions with P-glycoprotein transporters .

Synthetic Methodologies Most 1,4-DHPs are synthesized via the Hantzsch reaction, as seen for DHPB, DHPF, and DHPP . The target compound likely follows similar routes, with nicotinaldehyde and aminocrotonoate precursors under acid catalysis (e.g., p-TsOH) .

Biological Activity

Dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (DHP) is a member of the 1,4-dihydropyridine (DHP) family, which has garnered attention for its diverse biological activities. This compound exhibits properties that make it a potential candidate for various therapeutic applications, particularly in the fields of cardiovascular health and antimicrobial activity.

  • Molecular Formula : C18H19ClN2O6
  • Molecular Weight : 352.72 g/mol
  • CAS Number : 54527-89-8
  • Calcium Channel Modulation : DHPs are primarily known as calcium channel blockers. They selectively inhibit L-type calcium channels, leading to vasodilation and reduced blood pressure. This mechanism is beneficial in treating cardiovascular diseases such as hypertension and angina .
  • Antioxidant Properties : Research indicates that DHPs can act as antioxidants, scavenging free radicals and reducing oxidative stress. This property is crucial in protecting cellular structures from oxidative damage, which is linked to various diseases .
  • Antimicrobial Activity : Recent studies have shown that DHP derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a compound structurally similar to DHP demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against E. coli and effective antifungal activity against certain fungi .

Antioxidant Activity

DHPs have been studied for their ability to protect against oxidative stress-induced damage. They show promise in:

  • Reducing lipid peroxidation.
  • Inhibiting reactive oxygen species (ROS) formation.

Table 1 summarizes the antioxidant activities observed in various studies:

Study ReferenceCompoundAntioxidant Activity
DHP DerivativesScavenging of free radicals
Dimethyl DHPInhibition of lipid peroxidation

Antimicrobial Activity

The antimicrobial efficacy of DHPs has been evaluated against several bacterial and fungal strains. Notably:

  • Gram-positive bacteria : High sensitivity observed.
  • Fungi : Effective against specific strains with notable MIC values.

Table 2 outlines the antimicrobial activities:

PathogenMIC (μg/mL)Activity Level
E. coli12.5High
Staphylococcus aureus25Moderate
Candida albicans50Moderate

Case Studies and Research Findings

  • Cardiovascular Studies : A study highlighted the effectiveness of DHPs in reducing blood pressure via calcium channel blockade, demonstrating their potential as antihypertensive agents .
  • Antimicrobial Investigations : In a recent investigation, a series of DHP derivatives were synthesized and tested against various pathogens. The results indicated that these compounds exhibited strong antimicrobial properties, particularly against gram-positive bacteria .
  • Oxidative Stress Protection : Another study focused on the antioxidant capabilities of DHPs, revealing their role in mitigating oxidative stress in cellular models .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dimethyl 4-(4-chloro-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Hantzsch reaction, a classical method for 1,4-dihydropyridines (DHPs). Key steps include condensation of aldehydes, β-keto esters, and ammonium acetate in a solvent system. Optimization involves adjusting stoichiometry (e.g., molar ratios of 4-chloro-3-nitrobenzaldehyde to methyl acetoacetate), solvent choice (e.g., ethanol or water for greener synthesis), and reaction temperature (typically 80–100°C). Microwave-assisted synthesis can reduce reaction time and improve yield . Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is critical to confirm purity and regioselectivity .

Q. How should structural elucidation of this compound be performed to ensure accuracy?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SCXRD) with spectroscopic techniques. SCXRD provides unambiguous confirmation of the dihydropyridine ring conformation, substituent positions (e.g., chloro and nitro groups), and intermolecular interactions (e.g., hydrogen bonding). Pair this with ¹H NMR to verify proton environments (e.g., NH of the DHP ring at δ ~5.5 ppm) and ¹³C NMR to confirm carbonyl carbons (δ ~165–170 ppm). IR spectroscopy validates ester carbonyl stretches (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow ECHA guidelines: use personal protective equipment (PPE) including nitrile gloves and lab coats. Store the compound in a dark, dry environment at –20°C to prevent decomposition. Avoid inhalation or skin contact due to potential irritancy from the nitro and chloro substituents. Conduct risk assessments for waste disposal, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, Hirshfeld analysis) predict electronic properties and intermolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including HOMO-LUMO gaps to assess reactivity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds between nitro groups and ester oxygens) and crystal packing efficiency. Pair these with electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies improve regioselectivity when modifying substituents on the DHP core?

  • Methodological Answer : Substituent effects are studied via systematic variation of aryl groups (e.g., replacing chloro-nitro with methoxy or trifluoromethyl groups). Use steric/electronic descriptors (e.g., Hammett constants) to correlate substituent position (para vs. meta) with reaction outcomes. For example, electron-withdrawing groups (e.g., –NO₂) at the 3-position enhance ring planarity, while bulky groups (e.g., –CF₃) influence crystal lattice stability .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Methodological Answer : Cross-validate data using complementary techniques. For example, if NMR suggests conformational flexibility (e.g., chair vs. boat DHP ring), use variable-temperature NMR or SCXRD to capture static structures. If IR and computational vibrational spectra disagree, re-examine sample purity or consider solvent effects in DFT calculations .

Q. What experimental designs are suitable for evaluating bioactivity (e.g., calcium channel modulation)?

  • Methodological Answer : Design dose-response assays using patch-clamp techniques on vascular smooth muscle cells. Compare IC₅₀ values to known DHP drugs (e.g., nifedipine). Structural activity relationship (SAR) studies should focus on the nitro group’s role in redox activity and the chloro substituent’s impact on lipophilicity (logP). Include molecular docking against L-type calcium channels (PDB ID: 6JPA) to predict binding affinity .

Q. How can multi-variable experimental designs (e.g., split-plot) optimize synthesis and biological testing?

  • Methodological Answer : Implement a split-plot design to evaluate factors like solvent polarity, catalyst loading, and temperature simultaneously. For bioactivity studies, use randomized block designs with replicates to account for batch variability. Statistical tools (e.g., ANOVA) identify significant variables, while response surface methodology (RSM) models optimal conditions .

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